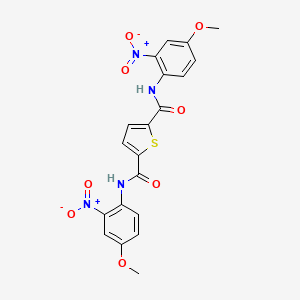
6-(2,4,5-Trimethylphenyl)pyridazine-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyridazine derivatives, which includes “6-(2,4,5-Trimethylphenyl)pyridazine-3-thiol”, has been reported in the literature . The condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst gives the corresponding ethoxymethyleneamino intermediate . This intermediate was then allowed to react with ammonium hydroxide at 70 °C affording the desired product .Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, such as pyrimidine-2-thiol derivatives, is a significant area of research. These compounds are synthesized using starting compounds that undergo reactions to form novel derivatives with potential antioxidant and anti-inflammatory activities. The process involves condensation reactions, cyclocondensation with hydrazine hydrate, and further reactions to produce target compounds with immense biological activities (Shehab, Abdellattif, & Mouneir, 2018).
Herbicidal Activities
Novel pyridazine derivatives have been synthesized and evaluated for their herbicidal activities. These compounds exhibit bleaching effects and are effective against certain plants, demonstrating their potential as commercial herbicides. The synthesis involves multiple steps, including the creation of an important intermediate, followed by the formation of the pyridazine derivatives, which are then tested for their efficacy in inhibiting chlorophyll and controlling dicotyledonous plants (Xu et al., 2008).
Antibacterial Activity
The development of novel thieno[2,3-c]pyridazines and their derivatives for antibacterial purposes has been explored. These compounds are synthesized from specific starting materials, undergoing reactions that yield new compounds with evaluated antibacterial activities. Such research underscores the potential of pyridazine derivatives in contributing to the development of new antibacterial agents (Al-Kamali et al., 2014).
Corrosion Inhibition
Pyridazine derivatives have been investigated for their role as corrosion inhibitors for mild steel in acidic solutions. The studies involve gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy techniques to evaluate the corrosion inhibition performance, demonstrating the potential of these compounds in protecting metals from corrosion (Khadiri et al., 2016).
Catalysis and Material Science
Research into the use of pyridazine-based compounds in catalysis and material science has shown promising results. For example, the synthesis of Ru complexes for water oxidation highlights the role of these compounds in facilitating chemical reactions important for energy conversion processes (Zong & Thummel, 2005).
Mechanism of Action
While the mechanism of action for “6-(2,4,5-Trimethylphenyl)pyridazine-3-thiol” is not explicitly mentioned in the searched resources, pyridazine derivatives have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .
properties
IUPAC Name |
3-(2,4,5-trimethylphenyl)-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-8-6-10(3)11(7-9(8)2)12-4-5-13(16)15-14-12/h4-7H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOICLIMOIQQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NNC(=S)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2723476.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-4-carboxamide](/img/structure/B2723480.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2723483.png)
![4-ethyl-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2723485.png)
![N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2723489.png)

![1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2723493.png)
![2-[[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2723494.png)
![3-Ethyl-8-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2723495.png)
![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide](/img/structure/B2723497.png)

![5-(3-methoxybenzyl)-3-(4-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2723499.png)